1,5-Dibromo-2-iodo-3,4-dimethylbenzene
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Overview
Description
1,5-Dibromo-2-iodo-3,4-dimethylbenzene is an organic compound with the molecular formula C8H7Br2I. It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one iodine atom, and two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-iodo-3,4-dimethylbenzene typically involves the bromination and iodination of 3,4-dimethylbenzene. The process can be carried out through electrophilic aromatic substitution reactions. The reaction conditions often include the use of bromine (Br2) and iodine (I2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-iodo-3,4-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include hydrocarbons with the removal of halogen atoms.
Scientific Research Applications
1,5-Dibromo-2-iodo-3,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-iodo-3,4-dimethylbenzene involves its interaction with various molecular targets through its halogen and methyl substituents. The compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms act as leaving groups, allowing for the introduction of new functional groups. The methyl groups can influence the reactivity and stability of the compound by donating electron density to the benzene ring.
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromo-2-iodobenzene: Lacks the methyl groups, making it less electron-rich and potentially less reactive in certain reactions.
1,5-Dibromo-3,4-dimethylbenzene: Lacks the iodine atom, which can affect its reactivity and the types of reactions it can undergo.
1-Iodo-2,4-dimethylbenzene: Lacks the bromine atoms, which can influence its reactivity and the types of reactions it can undergo.
Uniqueness
1,5-Dibromo-2-iodo-3,4-dimethylbenzene is unique due to the presence of both bromine and iodine atoms along with two methyl groups. This combination of substituents provides a unique reactivity profile, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1,5-dibromo-2-iodo-3,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2I/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUSOJQHQCFNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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